![molecular formula C26H23N3O4 B2524218 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol CAS No. 877808-03-2](/img/structure/B2524218.png)
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol
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Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol, commonly known as AMPP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Spin Interaction in Octahedral Zinc Complexes
Research on Schiff and Mannich bases and their zinc bis-phenolate complexes reveals insights into spin interaction within octahedral zinc complexes. These complexes exhibit reversible waves in cyclic voltammetry curves attributed to the oxidation of phenolates into phenoxyl radicals, highlighting their potential in materials science for developing new magnetic materials and sensors (Orio et al., 2010).
Catecholase and DNase Activities of Copper(II) Complexes
The study of copper(II) complexes containing phenolate-type ligands demonstrates their catalytic activity in the oxidation of catechols and their ability to cleave DNA via hydrolytic and oxidative pathways. This research has implications for biochemistry, offering insights into enzyme mimics and potential therapeutic agents (Peralta et al., 2010).
Synthesis of New Heterocyclic Phenols
Investigations into the synthesis of heterocyclic phenols, such as 9-Hydroxypyrido[1,2-a]pyrimidin-4-one, contribute to organic chemistry by providing new pathways to synthesize complex molecules with potential applications in pharmaceuticals and materials science (Dennin et al., 1991).
Antifungal Effects of Pyrimidin-Derivatives
Research on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives exhibits significant antifungal activities against various types of fungi. These findings are crucial for the development of new antifungal agents, which are needed to address the growing problem of fungal resistance (Jafar et al., 2017).
Asymmetric Zinc(II) Complexes as Phosphoesterase Models
The synthesis and characterization of asymmetric zinc(II) complexes serve as structural and functional models for phosphoesterases, enzymes that play critical roles in biological processes such as DNA repair and signal transduction. This research aids in understanding enzyme mechanisms and designing enzyme inhibitors (Daumann et al., 2013).
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-3-17-8-10-18(11-9-17)16-32-19-12-13-20(21(30)14-19)25-24(15-28-26(27)29-25)33-23-7-5-4-6-22(23)31-2/h3-15,30H,1,16H2,2H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWRHDZSQPISPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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